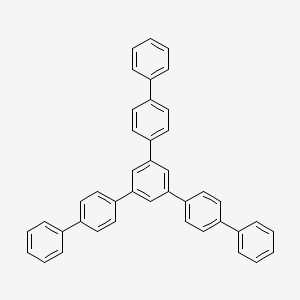

1,1':4',1'':3'',1''':4''',1''''-Quinquephenyl, 5''-(4-biphenylyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” is a complex organic compound with the molecular formula C42H30 . It is a derivative of quinquephenyl, which is a type of polyphenyl. Polyphenyls are a class of organic compounds that consist of multiple phenyl groups .

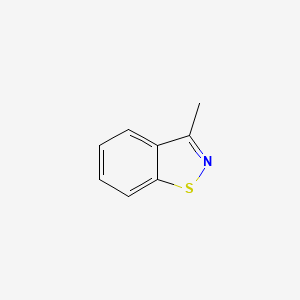

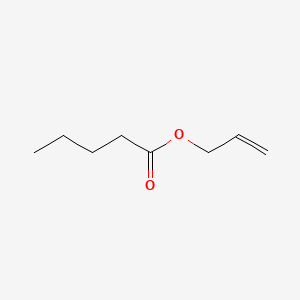

Molecular Structure Analysis

The molecular structure of “1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” is quite complex due to the presence of multiple phenyl rings. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” can be determined using various analytical techniques. For instance, its molecular weight is 534.688 Da . More detailed properties like melting point, boiling point, solubility, etc., can be determined experimentally .Applications De Recherche Scientifique

Blue-Light-Emitting Polymers

Researchers have synthesized rigid-rod polyamides and polyimides from tetraphenyl-diamino-p-quinquephenyls, showing enhanced solubility, thermal stability, and strong blue fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) (Spiliopoulos & Mikroyannidis, 1998).

Liquid-Crystalline Properties

A study on the molecular organization and liquid-crystalline properties of quinquephenyl (P5) revealed its potential as a mesogen for organic electronics. The research found various mesophases, including nematic and smectic phases, highlighting its versatility in liquid crystal displays (LCDs) and other devices (Olivier, Muccioli, & Zannoni, 2014).

Photoluminescent Properties

Semi-rigid polyesters containing a quinquephenyl analogue were synthesized, displaying solid smectic phases and blue emission photoluminescence. These properties suggest their use in photoluminescent materials for optical devices and sensors (Sato & Kitani, 2003).

Structural Analysis and Synthesis

The synthesis and physical properties of linear polyphenyls, including quinquephenyl, were explored through the Ullmann cross-coupling reaction. Spectral studies provided insights into the arrangement of benzene rings, contributing to the understanding of the molecular structure and its implications for material science (Ozasa et al., 1980).

Environmental and Biological Applications

While the primary focus is on materials science, some studies indirectly relate to the compound through investigations of biphenyl dioxygenases, highlighting the broader context of research applications in environmental and biological systems (Furukawa, Suenaga, & Goto, 2004).

Propriétés

IUPAC Name |

1,3,5-tris(4-phenylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSTFBKPNZCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1':4',1'':3'',1''':4''',1''''-Quinquephenyl, 5''-(4-biphenylyl)- | |

CAS RN |

6326-64-3 |

Source

|

| Record name | NSC30664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)